2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide
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Overview
Description
2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include hydrazine derivatives, aldehydes, and amines, under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane or acetamide groups
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazolopyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Triazolothiadiazine derivatives: Exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties
Uniqueness
2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[7-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-2-16-8-7-9-17(14-16)22-19(28)15-27-21(29)26-13-10-18(23-20(26)24-27)25-11-5-3-4-6-12-25/h7-10,13-14H,2-6,11-12,15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJUWHGKLMYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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